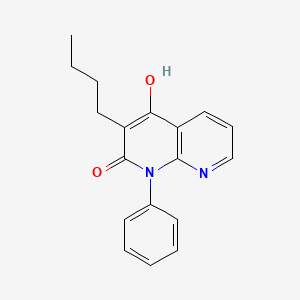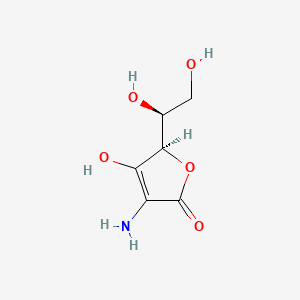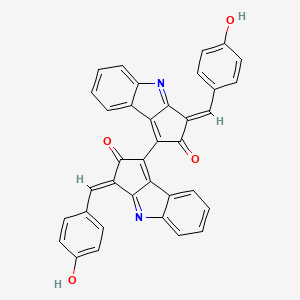![molecular formula C27H46O2 B610815 (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol CAS No. 1427208-12-5](/img/structure/B610815.png)
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGE-301 is a Neuroactive Steroid N‑Methyl‑D‑aspartate Receptor Positive Allosteric Modulator:
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
- Crystal Structure Insights: Research on derivatives of this compound, such as 5,22-Stigmastadien-3β-yl p-toluenesulfonate, reveals insights into the crystal structures and conformation of the peripheral groups, contributing to understanding its chemical properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010). Similarly, studies on 17βH-Periplogenin and other derivatives highlight how different ring conformations affect molecular interactions (Zhang, Bao, Wu, Yu, & Li, 2012).
Pharmacological Potential
- Antimicrobial and Anticancer Activities: Compounds like triorganotin(IV) derivatives of sodium deoxycholate exhibit promising antimicrobial and anticancer activities. These derivatives are synthesized using this compound and tested against various bacterial strains and cancer cell lines, indicating potential pharmacological applications (Shaheen, Ali, Rosario, & Shah, 2014).
- Herbal Therapeutics Against Infections: In the context of battling MRSA infections, derivatives of this compound found in herbal extracts like Aloe vera and Neem have shown promise. Computer-aided screening and in vitro studies suggest their efficacy in inhibiting critical proteins in MRSA (Skariyachan et al., 2011).
Drug Development and Synthesis
- Liver X Receptor Agonists: Analogues synthesized from this compound have been investigated for their role as Liver X receptor agonists, highlighting their potential in regulating cholesterol metabolism and addressing cardiovascular diseases (Ching, 2013).
- Inhibitors of Androgen Biosynthesis: Androsterone derivatives of this compound have been explored as inhibitors of androgen biosynthesis, providing insights into the treatment of conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Eigenschaften
CAS-Nummer |
1427208-12-5 |
|---|---|
Molekularformel |
C27H46O2 |
Molekulargewicht |
402.663 |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(11-13-24(2,3)28)21-9-10-22-20-8-7-19-17-25(4,29)15-16-26(19,5)23(20)12-14-27(21,22)6/h7,18,20-23,28-29H,8-17H2,1-6H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
GLXBRGHIMATFKV-ABXCMAEBSA-N |
SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SGE-301; SGE 301; SGE301; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)


![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)



